molecular formula C15H16Cl2N2O2 B166135 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 126099-96-5

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B166135
M. Wt: 327.2 g/mol
InChI Key: XQTFGOSTLPHBRA-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a 2,4-dichlorophenyl group, an isopropyl group, and a carboxylic acid ethyl ester group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole compounds are often synthesized from the reaction of hydrazones with nitroolefins mediated with strong bases . Additionally, the use of metal-catalyzed reactions has been reported in the synthesis of complex organic molecules .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts. The pyrazole ring, a five-membered ring with two nitrogen atoms, would be a key feature. The 2,4-dichlorophenyl group would add two chlorine atoms to the phenyl ring, and the isopropyl group would introduce additional carbon and hydrogen atoms .


Chemical Reactions Analysis

Pyrazole compounds, such as the one , can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . The specific reactions that “1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester” can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect those of its constituent parts. For example, the presence of the pyrazole ring could contribute to its aromaticity, and the various substituents could affect its polarity, solubility, and reactivity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many pyrazole compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-4-21-15(20)12-8-14(9(2)3)19(18-12)13-6-5-10(16)7-11(13)17/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTFGOSTLPHBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(C)C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455202
Record name Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

126099-96-5
Record name Ethyl 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1550 g of ethyl 2-chloroglyoxalate 2,4-dichlorophenylhydrazone are dissolved in 600 g of 2-ethoxy-3-methylbut-1-ene and 325 g of sodium carbonate, dissolved in 300 ml of water, are added such that a pH of greater than 8.0 is always maintained. After a reaction time of 4 hours (60°-80° C.), the aqueous phase is separated off and 200 ml of hydrochloric acid (pH~1) are added to the organic phase and the mixture is heated to reflux for 1 hour. After cooling to 70° C., the organic phase is separated off and crystallized using methanol/water. 1694 g of product having a purity of 96.3% are obtained, which corresponds to a yield of 94.7% of theory. The melting point is 95°-96° C.
Quantity
1550 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1550 g of ethyl 2-chloroglyoxalate 2,4-dichlorophenylhydrazone are dissolved in 1000 g of 2-methoxy-3-methylbut-1-ene and a total of 600 g of potassium hydrogen-carbonate in 500 ml of water is added continuously at 70°-80° C. such that a pH of about 8-8.5 is always maintained. After a total reaction time of 4 hours, the excess enol ether (465 g) is distilled off and the reaction mixture is adjusted to a pH of 0.5 using 190 ml of hydrochloric acid. After heating to reflux for 1 hour, the mixture is cooled to room temperature and the precipitated crystallizate is filtered off with suction.
Quantity
1550 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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